molecular formula C6H11Cl2N3S B579090 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride CAS No. 17899-47-7

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No.: B579090
CAS No.: 17899-47-7
M. Wt: 228.135
InChI Key: BSXVWJONYVJIJE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a heterocyclic compound with a unique structure that includes both thiazole and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVWJONYVJIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743197
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17899-47-7
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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